![molecular formula C14H8INO B1614080 4-Cyano-3'-iodobenzophenone CAS No. 890098-65-4](/img/structure/B1614080.png)
4-Cyano-3'-iodobenzophenone
Overview
Description
4-Cyano-3’-iodobenzophenone is a chemical compound with the molecular formula C14H8INO . It has a molecular weight of 333.13 and appears as a light yellow solid . It is commonly used in scientific research and industrial processes due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for 4-Cyano-3’-iodobenzophenone is1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
. This indicates that the compound has a benzophenone backbone with a cyano group attached to the 4-position and an iodine atom attached to the 3’-position. Physical And Chemical Properties Analysis
4-Cyano-3’-iodobenzophenone is a light yellow solid . It has a molecular weight of 333.13 and its linear formula is C14H8INO .Scientific Research Applications
Aggregation-Induced Emission (AIE)
The study by Jia et al. (2013) demonstrated the synthesis of novel indolo[3,2-b]carbazole derivatives with strong symmetrical groups, showcasing superior aggregation-induced enhanced emission (AIEE) properties. These compounds, containing cyano-substituted stilbene groups, exhibit high charge mobility and similar optical properties due to the cyano group's role in preventing π–π stacking and enhancing emission in aggregates. This study underscores the potential of cyano compounds in developing materials with AIE properties, which are valuable in optics, electronics, and biological sciences (Jia et al., 2013).
Electrophilic Cyclization
Research by Schumacher et al. (2010) focused on the synthesis of highly functionalized 2,3-dihydroselenophenes through electrophilic cyclization, utilizing 4-iodo-2,3-dihydroselenophenes. This process, which uses cyano-activated fluoro displacement reactions, highlights the versatility of cyano compounds in facilitating novel synthetic pathways for the construction of complex heterocycles, contributing to advancements in organic synthesis (Schumacher et al., 2010).
Optoelectronic Properties Tuning
Cao et al. (2018) explored the tuning of optoelectronic properties in bicarbazole/cyanobenzene hybrid compounds, varying substituents from electron-donating to accepting. This systematic modification of cyano groups and other substituents significantly affected the hybrid compounds' HOMO and LUMO energy levels, demonstrating the cyano group's role in developing materials for phosphorescent and delayed fluorescence OLEDs. Such studies are crucial for the advancement of optoelectronic devices (Cao et al., 2018).
Photochemical Processes
Barsotti et al. (2015) investigated the photochemical processes induced by 4-hydroxybenzophenone in different solvents, revealing the significant impact of solvent interaction on the photophysical behavior of such compounds. The study provides insights into the excited state deprotonation and fluorescence quenching mechanisms, which are relevant for understanding the photoactivity of benzophenone derivatives in various environmental and industrial contexts (Barsotti et al., 2015).
properties
IUPAC Name |
4-(3-iodobenzoyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJKUYPPLVHWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641541 | |
Record name | 4-(3-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3'-iodobenzophenone | |
CAS RN |
890098-65-4 | |
Record name | 4-(3-Iodobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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